Sol–Gel Y₂O₃ Film Morphology and Leakage Current Density: Acetate vs. Nitrate Head-to-Head
In a direct four-precursor comparison under identical sol–gel and UV/ozone annealing conditions, yttrium acetate hydrate produced Y₂O₃ films with uniform, flat surface morphology, whereas yttrium nitrate tetrahydrate yielded films with a rough, nanoripple-embedded surface due to uncontrolled gelation [1]. XPS O1s analysis revealed that acetate-UV films exhibited lattice oxygen (OL) proportion of 84% with oxygen vacancies (OV) at 11% and minimal unwanted by-products (O=C–O at 1%), while nitrate-UV films, despite a slightly higher OL of 86% and lower OV of 7%, contained higher levels of hydroxyl and carbonate contaminants that degraded electrical performance [1]. The acetate-UV capacitors achieved the lowest leakage current density of Jg = 10⁻⁸ A/cm² at 1 MV/cm and a stable dielectric constant of 12.28 at 20 Hz (decreasing modestly to 10.5 at 100 kHz), whereas all other precursor–annealing combinations exhibited higher leakage and pronounced dielectric dispersion [1].
| Evidence Dimension | Y₂O₃ film leakage current density (Jg) at 1 MV/cm after UV/ozone treatment |
|---|---|
| Target Compound Data | Jg = 10⁻⁸ A/cm² at 1 MV/cm; dielectric constant 12.28 (20 Hz) → 10.5 (100 kHz); uniform flat morphology; XPS OL = 84%, OV = 11%, –OH = 4%, O=C–O = 1% |
| Comparator Or Baseline | Yttrium nitrate tetrahydrate: rough nanoripple-embedded morphology; higher leakage current (exact Jg not numerically reported but consistently higher than acetate-UV across all conditions); XPS OL = 86%, OV = 7%, –OH = 5%, O=C–O ≤ 7% |
| Quantified Difference | Acetate-UV achieves the lowest Jg (10⁻⁸ A/cm²) among all four precursors tested; nitrate films exhibit qualitatively rougher morphology and consistently inferior electrical characteristics. Acetate precursor delays gelation, enabling uniform film formation, while nitrate undergoes rapid gelation that disrupts film planarity. |
| Conditions | Sol–gel deposition on ITO/glass; 0.2 M precursor in 2-methoxyethanol with ethanolamine; UV/ozone irradiation 3 h; capacitor structure ITO/Y₂O₃/Au; measurement at room temperature |
Why This Matters
For procurement decisions in flexible electronics and high-k dielectric applications, yttrium acetate is the only precursor among the four tested that simultaneously delivers sub-10⁻⁸ A/cm² leakage, stable dielectric response across frequency, and flat film morphology—nitrate cannot meet this combined specification.
- [1] Lee S, Cho Y, Heo S, Bae JH, Kang IM, Kim K, Lee WY, Jang J. UV/Ozone-Treated and Sol–Gel-Processed Y₂O₃ Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials. 2024;14(9):791. doi:10.3390/nano14090791 View Source
